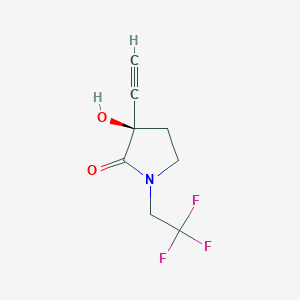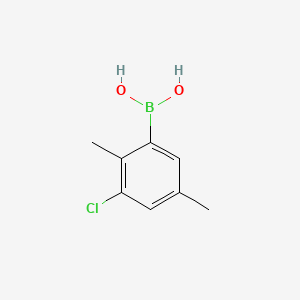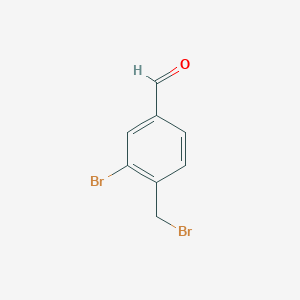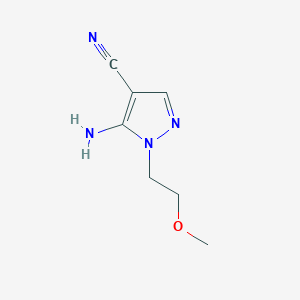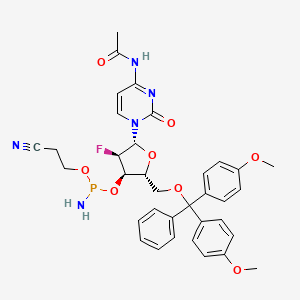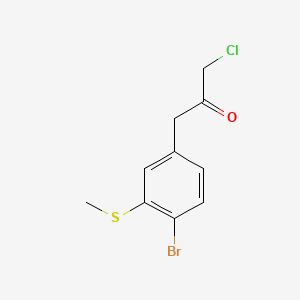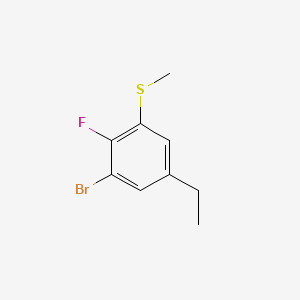
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, ethyl, and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane typically involves the introduction of the bromine, ethyl, and fluorine substituents onto the phenyl ring, followed by the attachment of the methylsulfane group. One common method is through a series of electrophilic aromatic substitution reactions. For example, starting with a phenyl sulfane, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. Fluorination can be performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. For example, the bromine can be replaced by a nucleophile like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated phenyl sulfane.
Substitution: Substituted phenyl sulfane with different nucleophiles.
科学的研究の応用
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
Uniqueness
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents. The combination of bromine, ethyl, and fluorine groups on the phenyl ring, along with the methylsulfane group, provides distinct chemical properties that can be exploited in various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for use in the development of new materials and bioactive compounds.
特性
分子式 |
C9H10BrFS |
|---|---|
分子量 |
249.15 g/mol |
IUPAC名 |
1-bromo-5-ethyl-2-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFS/c1-3-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3 |
InChIキー |
JMHAQXNCBWNQGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)Br)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
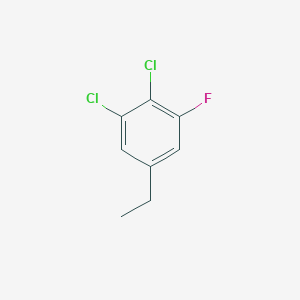
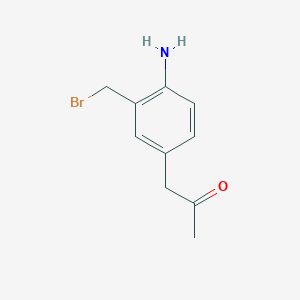
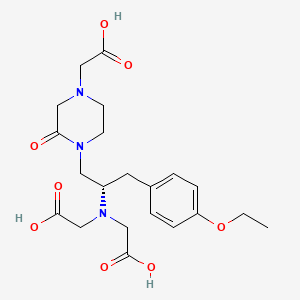
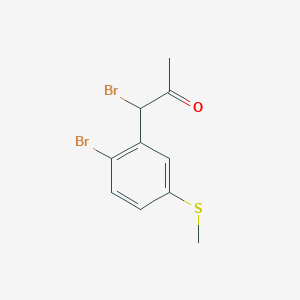

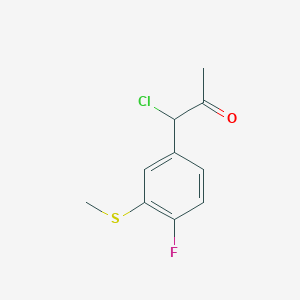
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
